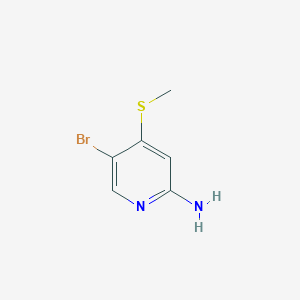

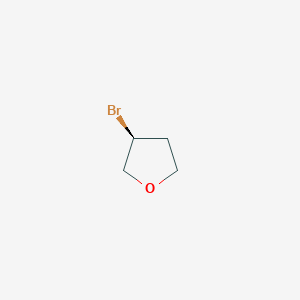

![molecular formula C24H15NO6 B2519614 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate CAS No. 610760-30-0](/img/structure/B2519614.png)

3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate" is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals and materials science. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 2-oxo-2H-chromen-4-yl 4-methoxybenzoate involves the formation of hydrogen-bonded tetramers and features π–π stacking interactions, which could be relevant for the synthesis of the target compound . Additionally, the synthesis of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via palladium-catalyzed oxidative aminocarbonylation-cyclization indicates the potential for catalytic methods in constructing the benzo[d]oxazol moiety . These methods could potentially be adapted for the synthesis of "3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction analysis, which provides insights into the stereochemistry and conformation of such molecules . The dihedral angles between different rings and the presence of intramolecular interactions are key factors that influence the molecular conformation and could affect the properties of the target compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied, with reports on the cycloaddition reactions of benzothiazolium salts with nitrochromenes to produce polycyclic compounds . This suggests that the benzo[d]oxazol moiety in the target compound may also participate in cycloaddition reactions, potentially leading to the formation of complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives have been investigated, with studies on their fluorescence properties . These compounds have been found to emit blue light, which indicates that the target compound may also exhibit fluorescence. The presence of substituents such as methoxy groups can influence these properties, as seen in the fluorescence study of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones . Additionally, the solubility, melting points, and stability of these compounds can be affected by their molecular structure and intermolecular interactions, as observed in the crystal structure of 2-oxo-2H-chromen-4-yl 4-methoxybenzoate .

Scientific Research Applications

Catalytic Synthesis and Chemical Transformations

- Regioselective Synthesis : A study describes the regioselective synthesis of 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, showcasing the utility of similar compounds in constructing complex molecular architectures via catalyzed reactions (Reddy & Nagaraj, 2008).

Material Science and Fluorescence

- Fluorescence Applications : Research on 3-hetaryl substituted coumarin derivatives, including 7-hydroxy-2H-chromen-2-on and 9-hydroxy-2H-benzo(f)chromen-2-on, indicates potential applications in molecular biology and medicine as fluorescent probes due to their absorption and steady-state fluorescence characteristics (Deligeorgiev et al., 2008).

Antioxidant Activity

- Antioxidant Properties : The antioxidant determination of coumarin substituted heterocyclic compounds demonstrates the potential of similar compounds in offering high antioxidant activities, which could be beneficial in pharmaceutical formulations (Abd-Almonuim et al., 2020).

Heterogeneous Catalysis

- Catalyst in Oxidation Reactions : A molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y was shown to serve as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, indicating the catalytic potential of structurally related compounds (Ghorbanloo & Maleki Alamooti, 2017).

Synthetic Methodology and Drug Discovery

- Microwave-assisted Synthesis : The microwave-assisted synthesis on ionic liquid support offers a novel route for constructing benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, suggesting the applicability of similar compounds in drug discovery programs through efficient and diverse synthetic approaches (Chanda et al., 2012).

Future Directions

properties

IUPAC Name |

[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15NO6/c1-28-16-6-4-5-15(11-16)23(26)29-17-10-9-14-12-18(24(27)31-21(14)13-17)22-25-19-7-2-3-8-20(19)30-22/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEHDVRIRGORRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

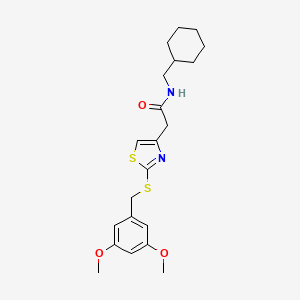

![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2519531.png)

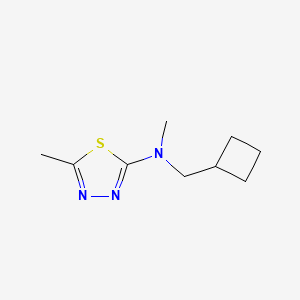

![2-[4-(diethylsulfamoyl)phenoxy]acetic Acid](/img/structure/B2519533.png)

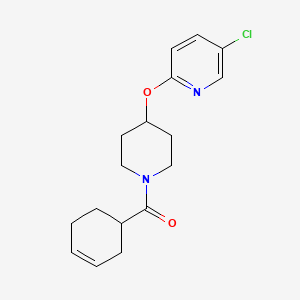

![(E)-4-(Dimethylamino)-N-[(1-thiophen-2-ylcyclopentyl)methyl]but-2-enamide](/img/structure/B2519534.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2519545.png)

![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)